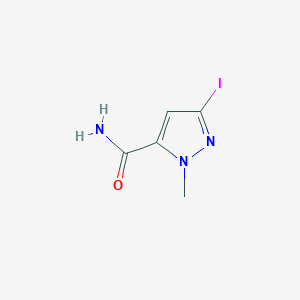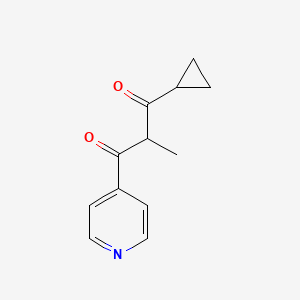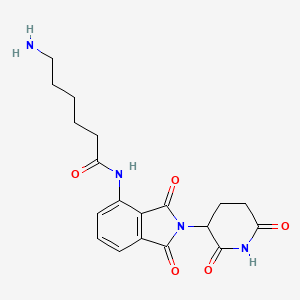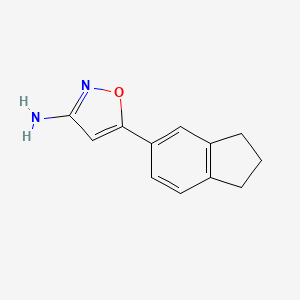
3-(3,4-Dichlorophenyl)lactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar structure but lacks the hydroxypropanoic acid group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains a urea group instead of a hydroxypropanoic acid group.
Uniqueness
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the dichlorophenyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68921-93-7 |
|---|---|
Molekularformel |
C9H8Cl2O3 |
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI-Schlüssel |
QREPBOPOIRZWDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)

![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)







